N-Phenylnicotinamide N-Phenylnicotinamide
Brand Name: Vulcanchem
CAS No.: 1752-96-1
VCID: VC20756208
InChI: InChI=1S/C12H10N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h1-9H,(H,14,15)
SMILES: C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2
Molecular Formula: C12H10N2O
Molecular Weight: 198.22 g/mol

N-Phenylnicotinamide

CAS No.: 1752-96-1

Cat. No.: VC20756208

Molecular Formula: C12H10N2O

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

N-Phenylnicotinamide - 1752-96-1

CAS No. 1752-96-1
Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
IUPAC Name N-phenylpyridine-3-carboxamide
Standard InChI InChI=1S/C12H10N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h1-9H,(H,14,15)
Standard InChI Key NYQXIOZBHWFCBU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2
Canonical SMILES C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2

N-Phenylnicotinamide is a nicotinamide derivative featuring a phenyl group attached to the nicotinamide scaffold via an amide bond. This compound has garnered attention in medicinal chemistry due to its structural versatility and biological activities, particularly in antifungal and anticancer applications .

Synthesis Methods

Conventional Synthesis

N-Phenylnicotinamide is typically synthesized via:

  • Nicotinoyl chloride formation: Reaction of nicotinic acid with thionyl chloride in methylene chloride .

  • Amidation: Coupling with substituted anilines using N,N'-dicyclohexylcarbodiimide (DCC) in ethanol under reflux .

Reaction scheme:

Nicotinic acidSOCl2Nicotinoyl chlorideDCCAnilineN-Phenylnicotinamide\text{Nicotinic acid} \xrightarrow{\text{SOCl}_2} \text{Nicotinoyl chloride} \xrightarrow[\text{DCC}]{\text{Aniline}} \text{N-Phenylnicotinamide}

Microwave-Assisted Synthesis

Yields improve significantly (up to 8× faster) using microwave irradiation in ethanol or acetone .

Physicochemical Properties

PropertyValue/DescriptionSource
Melting point (HCl salt)201–207°C
SolubilitySoluble in DMSO, ethanol, acetone
Hydrogen bondingChains along b-axis via N–H⋯O

Biological Activities

Antifungal Activity

Tested against Candida albicans and Aspergillus flavus using poisoned food technique :

DerivativeZone of Inhibition (mm)
4b12–15
4c17–18
Nystatin22

Electron-withdrawing substituents (e.g., -NO₂) enhance activity .

Anticancer Activity

Against P388 murine leukemia cells:

  • IC₅₀: 85 µg/mL for 2-hydroxy-N-phenylnicotinamide .

Analytical Characterization Data

FT-IR (cm⁻¹)

  • Amide C=O stretch: 1650–1680

  • N–H bend: 1540–1560

¹H-NMR (δ, ppm)

  • Pyridine protons: 7.40–8.80

  • Aromatic protons: 6.90–7.50

LC-MS (m/z)

  • [M+H]⁺: 199.1 (free base)

Structure-Activity Relationships

  • Electron-donating groups (e.g., -OCH₃) reduce antifungal potency .

  • Hydroxyl substitution at C2 improves anticancer activity .

Applications and Derivatives

  • Fungicides: Structural analog boscalid is commercially used .

  • Anticancer agents: Modifications at C2 show promise .

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